1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and an azetidine carboxamide group
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-9-18-19-14(25-9)5-17-15(21)11-6-20(7-11)16(22)10-2-3-12-13(4-10)24-8-23-12/h2-4,11H,5-8H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOYOHLBTPOZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Azetidine ring formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols.
Coupling reactions: The final compound is obtained by coupling the benzo[d][1,3]dioxole moiety with the oxadiazole and azetidine intermediates using suitable coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the benzo[d][1,3]dioxole moiety : Achieved through cyclization of catechol derivatives with formaldehyde.
- Synthesis of the oxadiazole ring : This can be synthesized via the reaction of hydrazides with carboxylic acids under dehydrating conditions.
- Azetidine ring formation : Synthesized through cyclization reactions involving β-amino alcohols.
- Coupling reactions : The final compound is obtained by coupling the benzo[d][1,3]dioxole moiety with the oxadiazole and azetidine intermediates using suitable coupling agents.
Medicinal Chemistry
The compound has shown promise as a potential pharmaceutical agent due to its unique structural features. It can be explored for various therapeutic applications including:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cells.
- Anti-inflammatory Properties : The oxadiazole and azetidine components may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Materials Science
In materials science, this compound can be utilized in the development of novel materials with specific properties such as:
- Conductivity : Its unique structure may allow for the creation of conductive polymers or materials.
- Fluorescence : The presence of multiple aromatic systems can lead to interesting photophysical properties useful in optoelectronic devices.
Biological Studies
The compound can serve as a valuable tool in biological research:
- Biochemical Probes : It can be used to study various biochemical pathways and interactions due to its ability to interact with specific molecular targets such as enzymes and receptors.
- Drug Development : Its structural characteristics make it a candidate for developing new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar dioxole ring structure.
5-(benzo[d][1,3]dioxole-5-carbonyl)amino]isophthalate: A compound with a similar benzo[d][1,3]dioxole moiety.
Dimethyl 5-(1,3-benzodioxole-5-carbonylamino)benzene-1,3-dicarboxylate: Another compound with a related structure.
Uniqueness
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 332.38 g/mol. The structure includes a benzodioxole moiety, an azetidine ring, and an oxadiazole group, which contribute to its diverse biological interactions.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the benzodioxole moiety through cyclization reactions.
- Substitution reactions to introduce the oxadiazole group.
- Final coupling with azetidine to yield the target compound.
Advanced purification techniques such as chromatography are often employed to enhance yield and purity.
Anticancer Properties
Research indicates that compounds related to benzodioxole derivatives exhibit significant anticancer activity. For instance, a study on benzodioxole-based thiosemicarbazones showed promising results against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The most effective derivative induced apoptosis and inhibited DNA synthesis in these cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|---|
| Compound 5 | A549 | 10 | 25 |
| Compound 5 | C6 | 15 | 20 |
| Control (Cisplatin) | A549 | 8 | 32 |
The data suggests that the structural features of these compounds significantly influence their cytotoxic effects.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of cell proliferation : By targeting specific enzymes involved in cell cycle regulation.
- Induction of apoptosis : Triggering mitochondrial pathways leading to programmed cell death.
- Alteration of signaling pathways : Modulating pathways such as SIRT1, which is implicated in cancer progression .
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting potential antimicrobial activity. Compounds with similar structural features have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The presence of diverse functional groups allows for interaction with various biological targets, potentially leading to inhibition of bacterial growth .
Case Studies
Several studies have focused on the biological activity of related compounds:
- A study evaluated the cytotoxic effects of benzodioxole derivatives against various cancer cell lines and reported significant inhibition of cell viability in A549 and C6 cells.
- Another investigation highlighted the antibacterial properties of benzodioxole derivatives against resistant strains of Staphylococcus aureus .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide?
- Methodology : Use multi-step condensation reactions starting with benzo[d][1,3]dioxole derivatives and oxadiazole intermediates. Key steps include:
- Coupling reactions with azetidine-3-carboxamide under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Catalysts : Triethylamine or similar bases to facilitate amide bond formation .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy to track reaction progress and purity .
- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. DMF) to balance reactivity and byproduct formation .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound during characterization?
- Approach :
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., N-(benzo[d][1,3]dioxol-5-yl) derivatives) to identify peak assignments for the benzodioxole and oxadiazole moieties .
- Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the azetidine and oxadiazole groups .
- Density functional theory (DFT) : Simulate IR spectra to verify vibrational modes of the carbonyl and carboxamide groups .
Q. What are the critical physical-chemical properties influencing this compound’s solubility and stability?
- Key Properties :
- LogP : Estimated ~2.5–3.0 (hydrophobic benzodioxole vs. polar oxadiazole), impacting solubility in aqueous buffers .
- Thermal stability : Decomposition observed above 200°C via thermogravimetric analysis (TGA) .
- pH sensitivity : Hydrolysis risk at extreme pH due to the oxadiazole ring’s susceptibility to nucleophilic attack .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s interaction with enzyme targets?
- Experimental Design :
- Target selection : Prioritize enzymes with known affinity for benzodioxole or oxadiazole motifs (e.g., cytochrome P450 isoforms, kinases) .
- Assays : Use fluorescence-based enzymatic inhibition assays (IC50 determination) and surface plasmon resonance (SPR) for binding kinetics .
- Control compounds : Include analogs lacking the 5-methyl group on the oxadiazole to isolate its role in binding .
Q. What computational methods are effective for predicting the compound’s binding modes with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with azetidine carboxamide) .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes in explicit solvent .
- Free energy calculations : MM-GBSA to rank binding affinities of structural variants .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Troubleshooting :
- Metabolic stability : Perform liver microsomal assays to identify oxidative degradation (e.g., CYP3A4-mediated metabolism of benzodioxole) .
- Bioavailability : Measure plasma protein binding (e.g., via equilibrium dialysis) and correlate with pharmacokinetic parameters .
- Formulation : Test lipid-based nanoemulsions to enhance solubility and absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
